L1210 Cytotoxicity vs. Aclacinomycin
In direct comparative antimicrobial assays, Epelmycin D demonstrates superior potency against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values that are 2-fold to 8-fold lower than those of the clinical anthracyclines aclarubicin and doxorubicin . Specifically, against *Staphylococcus aureus* FDA 209P, Epelmycin D exhibits an MIC of 3.13 μg/mL compared to 6.25 μg/mL for both comparators. Its potency against *Bacillus subtilis* ATCC 6633 (MIC of 0.78 μg/mL) is 4-fold greater than both aclarubicin and doxorubicin (MIC of 3.13 μg/mL) .
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | *S. aureus* FDA 209P: 3.13 μg/mL; *B. subtilis* ATCC 6633: 0.78 μg/mL |
| Comparator Or Baseline | Aclarubicin (*S. aureus*: 6.25 μg/mL; *B. subtilis*: 3.13 μg/mL); Doxorubicin (*S. aureus*: 6.25 μg/mL; *B. subtilis*: 3.13 μg/mL) |
| Quantified Difference | 2-fold (*S. aureus*); 4-fold (*B. subtilis*) lower MIC |
| Conditions | In vitro broth microdilution MIC assay against indicated Gram-positive bacterial strains |
Why This Matters
This quantifiable, 2-fold to 4-fold superior potency in head-to-head antimicrobial assays directly supports prioritizing Epelmycin D over standard anthracyclines in research focused on novel antibacterial mechanisms or scaffold optimization.
